Core Identification: CAS Number and IUPAC Name
Core Identification: CAS Number and IUPAC Name
An In-Depth Technical Guide to Benzylacetone for Researchers and Drug Development Professionals
Benzylacetone, a significant compound in various scientific fields, is identified by the following:
Other synonyms for this compound include 4-Phenyl-2-butanone, Methyl 2-phenylethyl ketone, and Methyl phenethyl ketone.[1][7]
Physicochemical Properties
Benzylacetone is a colorless to pale yellow liquid characterized by a sweet, floral odor.[5][6][8] It is a volatile component found naturally in cocoa and certain flowers like coyote tobacco (Nicotiana attenuata).[1][5] The key quantitative properties of benzylacetone are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O |
| Molar Mass | 148.205 g·mol⁻¹[1] |
| Density | 0.989 g/mL at 25 °C[1][5][8] |
| Melting Point | -13 °C[1][5] |
| Boiling Point | 235 °C[1][5][8] |
| Flash Point | 98 °C (209 °F)[5][9] |
| Refractive Index | n20/D 1.512[5][8] |
| Water Solubility | Practically insoluble[8][9] |
| Solubility in Organics | Miscible with chloroform, methanol, and other organic solvents[5][6] |
| Vapor Pressure | 0.0386 hPa at 20 °C[5] |
Synthesis and Experimental Protocols
The most common and well-documented method for synthesizing benzylacetone is a two-step process. This involves an initial aldol condensation to form benzylideneacetone, followed by selective hydrogenation of the carbon-carbon double bond.[10]
Step 1: Synthesis of Benzylideneacetone via Claisen-Schmidt Condensation
This reaction involves the condensation of benzaldehyde with acetone in the presence of a base catalyst.[11][12]
Experimental Protocol:
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Reaction Setup: In a flask equipped with a mechanical stirrer, combine 420 g (4.0 moles) of freshly distilled benzaldehyde and 635 g (11.0 moles) of acetone.[13] A large excess of acetone is used to minimize the formation of the dibenzalacetone byproduct.[13] Add 400 mL of water to the mixture.[13]
-
Catalyst Addition: While stirring and cooling the mixture in a water bath, slowly add 100 mL of a 10% aqueous sodium hydroxide solution.[13] The rate of addition should be controlled to maintain the reaction temperature between 25-31 °C.[13] This addition typically takes 30 to 60 minutes.[13]
-
Reaction: Continue stirring the mixture at room temperature for approximately 2.5 hours.[13] A pale yellow precipitate of benzylideneacetone will form.[14]
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Workup and Isolation: Neutralize the mixture by adding dilute hydrochloric acid until it is acidic to litmus paper.[13] Separate the two layers that form. The upper layer is the product. Extract the lower aqueous layer with benzene and combine the extract with the product layer.[13] Wash the combined organic solution with water.[13]
-
Purification: Remove the benzene by distillation. The crude benzylideneacetone can then be purified by recrystallization or distillation under reduced pressure.[13]
Step 2: Hydrogenation of Benzylideneacetone to Benzylacetone
This step involves the selective reduction of the alkene double bond in benzylideneacetone.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel suitable for hydrogenation, place 480 g of benzylideneacetone, 1100 mL of 95% ethanol, 48 g of Raney Ni catalyst, and a small amount of acetic acid.[5]
-
Hydrogenation: Stir the mixture and introduce hydrogen gas at atmospheric pressure.[5] Maintain the reaction temperature between 48-50 °C.[5] Continue the reaction until the theoretical amount of hydrogen has been absorbed, which typically takes 4-5 hours.[5]
-
Workup and Isolation: After the reaction is complete, filter the mixture to remove the Raney Ni catalyst.[5]
-
Purification: Evaporate the ethanol from the filtrate.[5] The resulting residue is then distilled under reduced pressure to yield pure benzylacetone, which is collected at 123-125 °C at a pressure of 2.67 kPa.[5] This procedure can yield up to 95.7% of the final product.[5]
Applications in Research and Drug Development
Benzylacetone's unique chemical structure makes it a valuable compound for various applications in scientific research and pharmaceutical development.
-
Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of more complex molecules.[5][15][16] Notably, it is a precursor in the synthesis of the anticoagulant drug Warfarin.[7][17] The benzene ring and ketone group in its structure allow for various chemical modifications, such as the introduction of amino and hydroxyl groups, to create derivatives with specific biological activities.[15]
-
Bioactivity and Drug Discovery: Research has shown that benzylacetone and its derivatives possess sedative properties.[5][18] A study on mice demonstrated that inhaled benzylacetone reduces locomotor activity, suggesting its potential as a lead compound for developing new hypnotic and sedative agents.[18] Quantitative structure-activity relationship (QSAR) studies have been conducted to identify the key structural features responsible for this sedative effect.[18] Some derivatives have also shown inhibitory properties against both Gram-positive and Gram-negative bacteria, indicating potential for the development of new antibacterial drugs.[15]
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Chemical Synthesis: In organic synthesis, benzylacetone is used in reactions such as Michael additions, Wittig reactions, and aldol condensations to build more complex molecular architectures.[15] It is also used in the preparation of 4-oxocyclohexanecarbaldehyde derivatives.[8]
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Other Applications: Beyond the pharmaceutical field, benzylacetone is utilized as an attractant for melon flies (Bactrocera cucurbitae), making it useful in pest management.[1][5] Due to its pleasant aroma, it is also a common ingredient in perfumes and as an odorant in soaps.[1][5][8]
Visualized Synthesis Workflow
The following diagram illustrates the two-step synthesis pathway of benzylacetone from benzaldehyde and acetone.
Caption: Two-step synthesis of benzylacetone.
References
- 1. Benzylacetone - Wikipedia [en.wikipedia.org]
- 2. Benzylacetone, 99% | Fisher Scientific [fishersci.ca]
- 3. Benzylacetone|lookchem [lookchem.com]
- 4. chemscene.com [chemscene.com]
- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 6. Benzylacetone - Sciencemadness Wiki [sciencemadness.org]
- 7. veeprho.com [veeprho.com]
- 8. Benzylacetone | 2550-26-7 [chemicalbook.com]
- 9. Benzylacetone [chembk.com]
- 10. researchgate.net [researchgate.net]
- 11. electroplating.alfa-chemistry.com [electroplating.alfa-chemistry.com]
- 12. A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. studylib.net [studylib.net]
- 15. zhishangchem.com [zhishangchem.com]
- 16. nbinno.com [nbinno.com]
- 17. Benzylideneacetone - Wikipedia [en.wikipedia.org]
- 18. Sedative effects of inhaled benzylacetone and structural features contributing to its activity - PubMed [pubmed.ncbi.nlm.nih.gov]
